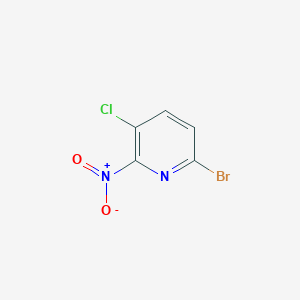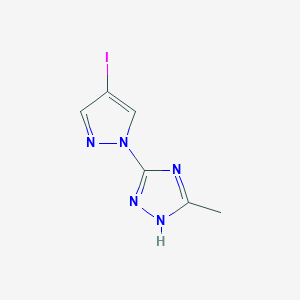
3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . 4-Iodopyrazole is light sensitive .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A study reported the facile iodine(III)-mediated synthesis of triazolopyridines, derived from similar triazole compounds, and evaluated their antimicrobial properties. This highlights the potential use of these compounds in creating potent antimicrobial agents (Prakash et al., 2011).
Antioxidant and Analgesic Activities
Another research focused on synthesizing Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. These compounds were tested for their in vivo analgesic and in vitro antioxidant activities, revealing significant properties (Karrouchi et al., 2016).
Antifungal and Antibacterial Activity
Research on the synthesis of new Schiff and Mannich bases derived from 1,2,4-triazoles demonstrated significant antimicrobial activity, emphasizing the potential use of these compounds in antibacterial and antifungal applications (Isloor et al., 2009).
Antioxidant Properties
A study synthesized alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol and evaluated their antiradical activity, finding moderate activity in some compounds (Gotsulya, 2020).
Optoelectronic Applications
Research exploring the structural and optical properties of novel pyrazole-1,2,3-triazole hybrids indicated their potential as optoelectronic devices. This study used DFT-TDDFT simulation to determine the electronic transition and defect formation in these compounds (Azab et al., 2021).
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing imidazole, a similar heterocyclic moiety, have been known to exhibit a broad range of biological activities . These compounds interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other heterocyclic compounds, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds, it’s likely that multiple pathways could be affected .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-(4-Iodo-1h-pyrazol-1-yl)-5-methyl-1h-1,2,4-triazole plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways. The compound’s iodine atom allows for strong binding interactions with active sites of these enzymes, potentially inhibiting their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to alter cell signaling pathways by inhibiting key enzymes, leading to changes in gene expression and cellular metabolism. For instance, the compound can downregulate the expression of genes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells. Moreover, it affects cellular metabolism by modulating the activity of metabolic enzymes, resulting in altered levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the pyrazole ring enhances its binding affinity to enzyme active sites, leading to enzyme inhibition. This compound can also activate or inhibit transcription factors, thereby influencing gene expression. The molecular docking studies have shown that this compound fits well into the binding pockets of target proteins, stabilizing or destabilizing their active conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function, such as reduced cell viability and altered metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, it can influence the production of reactive oxygen species (ROS), impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic processes. Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments .
Propriétés
IUPAC Name |
3-(4-iodopyrazol-1-yl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5/c1-4-9-6(11-10-4)12-3-5(7)2-8-12/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTZKBQBRKTKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1413544.png)
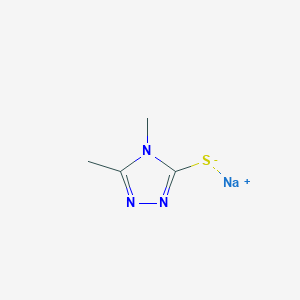

![1-(3,5-Dimethylphenoxy)-4-{[4-(3,5-dimethylphenoxy)-3-hydroxybutyl]amino}butan-2-ol](/img/structure/B1413548.png)
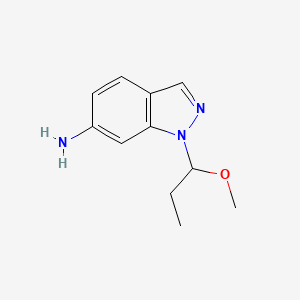


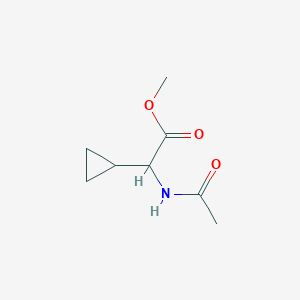

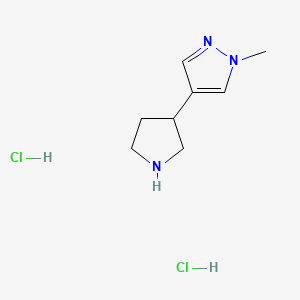
![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)
